![molecular formula C11H23N3O2 B153373 Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate CAS No. 871115-32-1](/img/structure/B153373.png)
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 871115-32-1. It has a molecular weight of 229.32 and its linear formula is C11H23N3O2 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate has a molecular weight of 229.32 and a density of 1.1±0.1 g/cm3. It has a boiling point of 326.4±27.0 °C at 760 mmHg and a flash point of 151.2±23.7 °C. Its molar refractivity is 63.1±0.3 cm3 and it has 5 H bond acceptors and 4 H bond donors .Scientific Research Applications
. .
Drug Discovery
This compound can be used in the process of drug discovery. Its unique structure can serve as a building block in the synthesis of new pharmaceutical compounds .
PROTAC Development
“Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate” is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Biochemical Studies
The compound can be used in biochemical studies due to its amino groups. These groups can participate in various biochemical reactions, making it a valuable tool for studying these processes .
Material Science
In material science, this compound can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the resulting material .
Analytical Chemistry
“Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate” can be used as a reference standard in analytical chemistry. It can help in the identification and quantification of other similar compounds .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZXIHYVYRFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629283 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
871115-32-1 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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